molecular formula C7H3BrCl2O2 B14033300 2-Bromo-4,5-dichlorobenzoic acid

2-Bromo-4,5-dichlorobenzoic acid

Cat. No.: B14033300
M. Wt: 269.90 g/mol
InChI Key: RUZDRWBTASFQIG-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dichlorobenzoic acid is an organic compound with the molecular formula C7H3BrCl2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-dichlorobenzoic acid typically involves the bromination and chlorination of benzoic acid derivatives. One common method includes the bromination of 2,5-dichlorotoluene using a bromination reagent and a catalyst in a suitable solvent . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired substitution pattern on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,5-dichlorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Bromination: Bromine (Br2) with a catalyst such as iron(III) bromide (FeBr3).

    Chlorination: Chlorine (Cl2) with a catalyst such as iron(III) chloride (FeCl3).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

    Substitution Products: Depending on the substituents introduced, various derivatives of this compound can be formed.

    Oxidation Products: Oxidation of the carboxylic acid group can lead to the formation of carbon dioxide and water.

    Reduction Products: Reduction of the carboxylic acid group can yield alcohols or aldehydes.

Scientific Research Applications

2-Bromo-4,5-dichlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4,5-dichlorobenzoic acid depends on its specific application. In chemical reactions, the bromine and chlorine atoms can act as leaving groups, facilitating various substitution reactions. In biological systems, the compound may interact with specific molecular targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

  • 2-Bromo-5-chlorobenzoic acid
  • 2,4-Dichlorobenzoic acid
  • 2-Bromo-4,5-dimethoxybenzoic acid

Comparison: 2-Bromo-4,5-dichlorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to similar compounds. For example, the presence of both bromine and chlorine atoms in specific positions on the benzene ring can influence the compound’s reactivity and interactions with other molecules .

Properties

Molecular Formula

C7H3BrCl2O2

Molecular Weight

269.90 g/mol

IUPAC Name

2-bromo-4,5-dichlorobenzoic acid

InChI

InChI=1S/C7H3BrCl2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,(H,11,12)

InChI Key

RUZDRWBTASFQIG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Br)C(=O)O

Origin of Product

United States

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